molecular formula C18H22N4O4S B2461406 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide CAS No. 899944-42-4

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

Cat. No.: B2461406
CAS No.: 899944-42-4
M. Wt: 390.46
InChI Key: FCHJFKYJYKLSJJ-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Biological Activity

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a complex organic compound belonging to the thienopyrazole family. Thienopyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure includes a thieno[3,4-c]pyrazole core with substituents that enhance its biological potential. Its molecular formula is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S, and it has a molecular weight of 341.41 g/mol. The presence of the dioxido and isobutyloxalamide groups may play crucial roles in its interaction with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thienopyrazole derivatives. For instance, research demonstrated that thieno[2,3-c]pyrazole compounds effectively reduced oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in red blood cells (RBCs) were significantly lower in groups treated with these compounds compared to controls, indicating a protective effect against oxidative damage .

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole (7a)12 ± 1.03
Thienopyrazole (7b)0.6 ± 0.16
Thienopyrazole (7e)28.3 ± 2.04
Thienopyrazole (8)29.1 ± 3.05

This table summarizes the percentage of altered erythrocytes in various treatment groups, emphasizing the protective role of thienopyrazole derivatives against toxicity.

Antimicrobial Activity

Thienopyrazoles have also shown significant antimicrobial activity against various pathogens. In vitro studies indicated that specific derivatives exhibit potent inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrazoles has been investigated through various models of inflammation. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. This activity suggests their potential use in treating inflammatory diseases and conditions .

Case Studies

  • Study on Erythrocyte Protection : A study focused on the protective effects of thieno[2,3-c]pyrazole derivatives against oxidative stress in Clarias gariepinus demonstrated significant reductions in erythrocyte malformations when treated with these compounds compared to controls exposed to toxic substances .
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of synthesized thienopyrazoles against clinical isolates of multidrug-resistant bacteria, revealing promising results that warrant further exploration for therapeutic applications .

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-14-9-27(25,26)10-15(14)21-22(16)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHJFKYJYKLSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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